(3-cyclopropyl-1H-pyrazol-5-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE is a synthetic organic compound that features a pyrazole ring substituted with a cyclopropyl group and a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as a 1,3-diketone, the pyrazole ring can be formed through cyclization with hydrazine or its derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at positions on the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE would depend on its specific molecular targets and pathways. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE: Unique due to its specific substitution pattern.
Other Pyrazole Derivatives: Compounds with different substituents on the pyrazole ring.
Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring.
Uniqueness
The uniqueness of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE lies in its specific combination of functional groups and ring systems, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)13(17)12-8-11(14-15-12)10-2-3-10/h8-10H,2-7H2,1H3,(H,14,15) |
InChI Key |
SVQJHCHEDPDJCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Origin of Product |
United States |
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